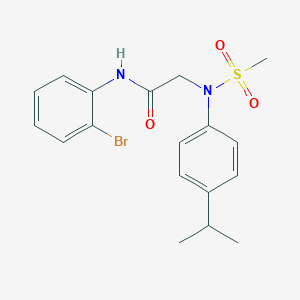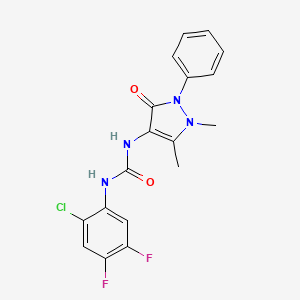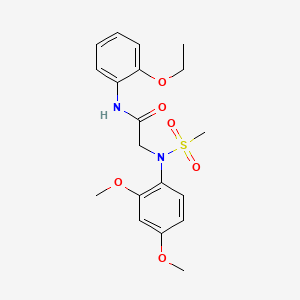
N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BIP-135, is a chemical compound that has been extensively studied in the field of neuroscience. It is a selective antagonist of the dopamine D~3~ receptor, which is a subtype of the dopamine receptor that is primarily found in the mesolimbic pathway of the brain. BIP-135 has been shown to have potential therapeutic applications for a variety of psychiatric and neurological disorders, including schizophrenia, addiction, and Parkinson's disease.
Mecanismo De Acción
N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide acts as a selective antagonist of the dopamine D~3~ receptor, which is primarily found in the mesolimbic pathway of the brain. This pathway is involved in the regulation of reward and motivation, and is thought to be dysregulated in a variety of psychiatric and neurological disorders. By blocking the activity of the D~3~ receptor, N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide may help to normalize the activity of this pathway and alleviate symptoms of these disorders.
Biochemical and Physiological Effects
N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in the brain. In animal models, N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to increase the release of dopamine in the prefrontal cortex, which is thought to be involved in the regulation of cognitive function. In addition, N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce the release of glutamate in the nucleus accumbens, which is involved in the regulation of reward and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide in lab experiments is its selectivity for the dopamine D~3~ receptor, which allows for more precise manipulation of this pathway. However, one limitation of using N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide is its relatively low potency, which may require higher doses to achieve desired effects.
Direcciones Futuras
There are a number of potential future directions for research on N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is its potential as a treatment for substance use disorders, particularly in combination with other medications. In addition, further research is needed to better understand the mechanisms underlying the effects of N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide on the mesolimbic pathway and to identify potential biomarkers for treatment response. Finally, the development of more potent and selective D~3~ receptor antagonists may help to further elucidate the role of this receptor subtype in psychiatric and neurological disorders.
Aplicaciones Científicas De Investigación
N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively studied in preclinical and clinical research for its potential therapeutic applications in a variety of psychiatric and neurological disorders. In animal models of schizophrenia, N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to alleviate symptoms such as hyperactivity and cognitive deficits. In addition, N~1~-(2-bromophenyl)-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance use disorders.
Propiedades
IUPAC Name |
N-(2-bromophenyl)-2-(N-methylsulfonyl-4-propan-2-ylanilino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O3S/c1-13(2)14-8-10-15(11-9-14)21(25(3,23)24)12-18(22)20-17-7-5-4-6-16(17)19/h4-11,13H,12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNLGLKRYVDEJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-({[(2-methyl-2-propen-1-yl)amino]carbonothioyl}amino)-3,3'-bithiophene-4-carboxylate](/img/structure/B3568784.png)
![N-(4-methoxybenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B3568785.png)
![N-cyclopentyl-2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3568788.png)




![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3568838.png)
![methyl 2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3568852.png)
![N-(4-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568860.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568861.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3568878.png)

![N~1~-(2,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3568883.png)